molecular formula C15H21NO4S2 B7165833 Methyl 5-[(8-methyl-2-azaspiro[4.4]nonan-2-yl)sulfonyl]thiophene-2-carboxylate

Methyl 5-[(8-methyl-2-azaspiro[4.4]nonan-2-yl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B7165833
M. Wt: 343.5 g/mol
InChI Key: SDKJEGJYFOBZQZ-UHFFFAOYSA-N
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Description

Methyl 5-[(8-methyl-2-azaspiro[44]nonan-2-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(8-methyl-2-azaspiro[4.4]nonan-2-yl)sulfonyl]thiophene-2-carboxylate typically involves multiple steps, starting from commercially available reagents. The synthetic route may include the formation of the spirocyclic core, followed by the introduction of the sulfonyl and ester functional groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(8-methyl-2-azaspiro[4.4]nonan-2-yl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-[(8-methyl-2-azaspiro[4.4]nonan-2-yl)sulfonyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could serve as a lead compound for drug discovery, with potential therapeutic applications.

    Industry: It may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(8-methyl-2-azaspiro[4.4]nonan-2-yl)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-[(8-methyl-2-azaspiro[4.4]nonan-2-yl)sulfonyl]thiophene-2-carboxylate include other spirocyclic sulfonyl derivatives and thiophene-based esters. Examples include:

  • 8-oxa-2-azaspiro[4.5]decane
  • 2,7-diazaspiro[4.5]decane
  • 2,7-diazaspiro[4.4]nonane

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 5-[(8-methyl-2-azaspiro[4.4]nonan-2-yl)sulfonyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-11-5-6-15(9-11)7-8-16(10-15)22(18,19)13-4-3-12(21-13)14(17)20-2/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKJEGJYFOBZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1)CCN(C2)S(=O)(=O)C3=CC=C(S3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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